

The Chemical Architecture and Functional Profile of UoS12258: An In-depth Technical Guide

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Compound of Interest

Compound Name: UoS12258

Cat. No.: B11938622

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological profile of **UoS12258**, a potent and selective positive allosteric modulator of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. All data presented herein is derived from peer-reviewed scientific literature, with detailed experimental protocols and visual representations of key pathways and workflows.

Core Chemical Structure and Properties

UoS12258, systematically named N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a novel compound with significant potential in the modulation of glutamatergic neurotransmission. Its chemical and physical properties are summarized in the table below.

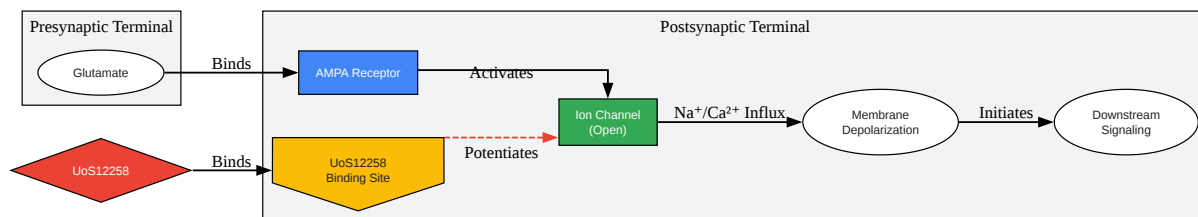
Property	Value
IUPAC Name	N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide
CAS Number	875927-64-3
Molecular Formula	C ₁₇ H ₁₉ FN ₂ O ₂ S
Molecular Weight	334.41 g/mol
Appearance	Solid
Purity	≥98%
Solubility	DMSO: 2 mg/ml; Ethanol: 1 mg/ml

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

UoS12258 functions as a positive allosteric modulator (PAM) of AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. Unlike direct agonists, **UoS12258** does not activate AMPA receptors on its own. Instead, it binds to an allosteric site on the receptor complex, enhancing the receptor's response to the endogenous neurotransmitter, glutamate. This potentiation of AMPA receptor activity leads to an increase in the frequency and amplitude of excitatory postsynaptic currents.

Signaling Pathway

The binding of **UoS12258** to the AMPA receptor potentiates the glutamate-induced influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the postsynaptic neuron. This enhanced cation influx leads to a greater depolarization of the postsynaptic membrane, increasing the likelihood of action potential firing and strengthening synaptic transmission. This mechanism is central to processes such as learning and memory.



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UoS12258 enhances AMPA receptor signaling.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for **UoS12258**.

In Vitro Efficacy

Assay	Cell Line	Parameter	Value
FLIPR Assay	HEK293 cells expressing human GluA2	EC ₅₀	2.51 μ M
Electrophysiology	Rat native hetero-oligomeric AMPA receptors	Minimum Effective Concentration	~10 nM

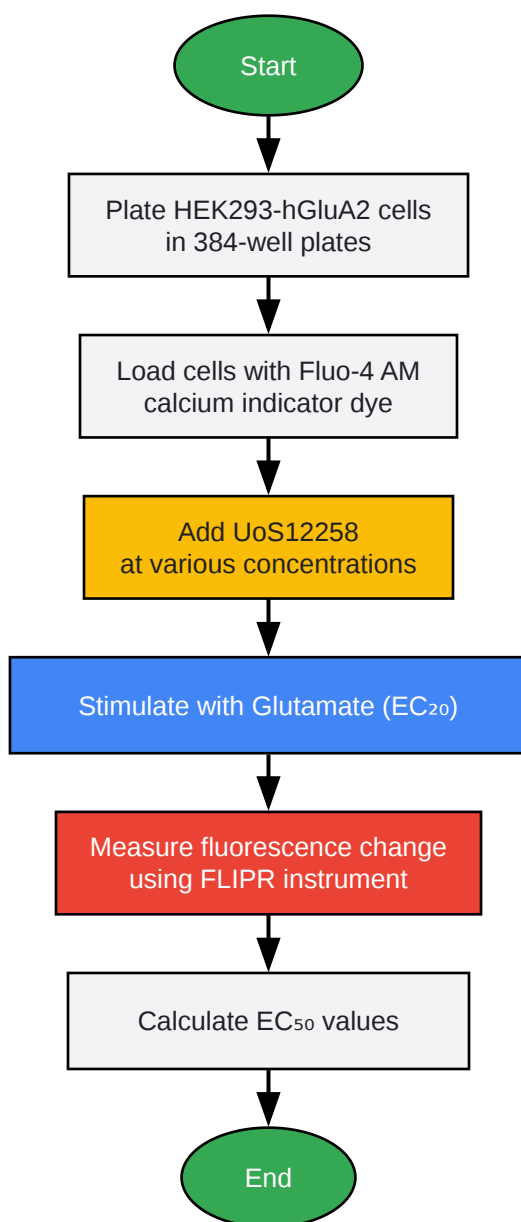
In Vivo Efficacy

Animal Model	Behavioral Test	Dosing	Key Finding
Rat	Novel Object Recognition (Delay-induced deficit)	Acute: 0.3 mg·kg ⁻¹	Reversal of cognitive deficit
Rat	Novel Object Recognition (Delay-induced deficit)	Sub-chronic: 0.03 mg·kg ⁻¹	Reduced minimum effective dose
Scopolamine-impaired Rat	Passive Avoidance	-	Improved performance
Aged Rat	Morris Water Maze	-	Improved learning and retention

Detailed Experimental Protocols

In Vitro Assays

This assay measures the potentiation of glutamate-induced calcium influx in human embryonic kidney (HEK293) cells stably expressing the human GluA2 subunit of the AMPA receptor.



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Workflow for the in vitro FLIPR assay.

Methodology:

- Cell Culture: HEK293 cells stably expressing the human GluA2 subunit are cultured in standard media and plated into 384-well black-walled clear-bottom plates.
- Dye Loading: Cells are loaded with the calcium-sensitive dye Fluo-4 AM.

- **Compound Application:** **UoS12258** is added to the wells at a range of concentrations and incubated.
- **Glutamate Stimulation:** A sub-maximal concentration of glutamate (EC_{20}) is added to stimulate the AMPA receptors.
- **Fluorescence Measurement:** Changes in intracellular calcium are measured as changes in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).
- **Data Analysis:** The potentiation of the glutamate response by **UoS12258** is used to calculate the EC_{50} value.

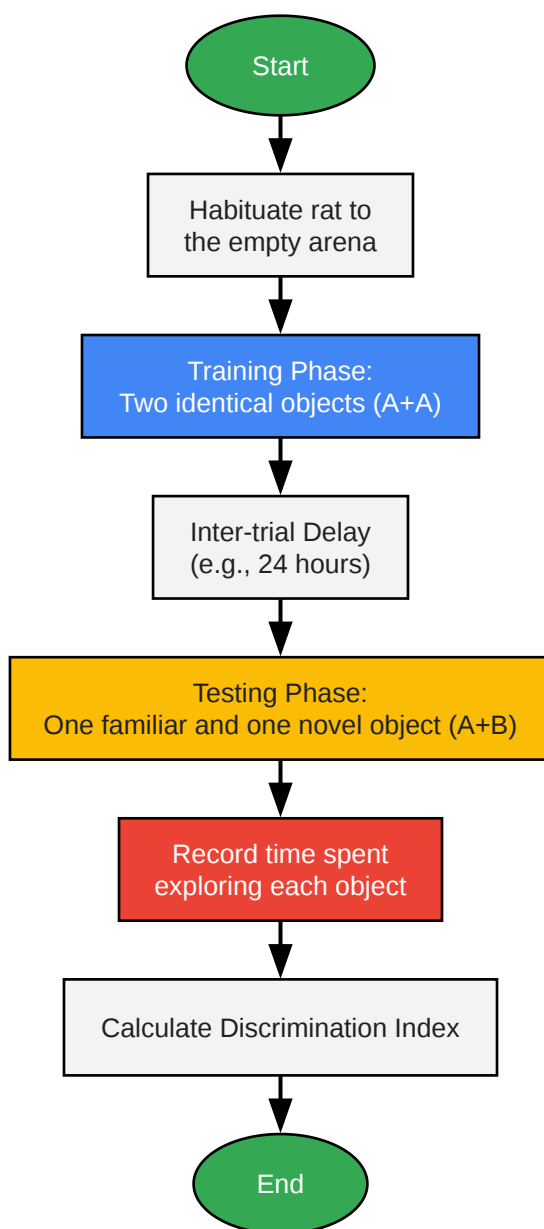
Whole-cell patch-clamp electrophysiology is used to measure the effect of **UoS12258** on AMPA receptor-mediated currents in cultured rat cortical neurons.

Methodology:

- **Cell Preparation:** Primary cortical neurons are cultured from rat embryos.
- **Patch-Clamp Recording:** Whole-cell voltage-clamp recordings are performed on individual neurons.
- **Drug Application:** **UoS12258** is applied to the recorded neuron via a perfusion system.
- **AMPA Receptor Activation:** AMPA receptor-mediated currents are evoked by the application of AMPA or glutamate.
- **Data Acquisition and Analysis:** The amplitude and kinetics of the AMPA receptor currents are measured in the presence and absence of **UoS12258** to determine its modulatory effects.

In Vivo Behavioral Assays

The NOR test is used to assess recognition memory. The task is based on the innate tendency of rodents to explore a novel object more than a familiar one.



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